molecular formula C21H19NO5 B11157874 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11157874
M. Wt: 365.4 g/mol
InChI Key: UDCHVYDSGMLPDU-UHFFFAOYSA-N
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Description

The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including a benzodioxin moiety, a chromene ring, and an oxazinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin intermediate, which is then subjected to various condensation and cyclization reactions to form the final product. Key reagents and conditions often include:

    1,4-Benzodioxane-6-amine: as a starting material.

    4-bromobenzenesulfonyl chloride: for sulfonamide formation.

    N,N-dimethylformamide (DMF): as a solvent.

    Lithium hydride (LiH): as a base

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its multi-fused ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19NO5/c1-2-13-9-20(23)27-21-15(13)4-6-17-16(21)11-22(12-26-17)14-3-5-18-19(10-14)25-8-7-24-18/h3-6,9-10H,2,7-8,11-12H2,1H3

InChI Key

UDCHVYDSGMLPDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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